
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide (also known as ALDA-1) is a small molecule that has been identified as a potential therapeutic agent for various diseases. It has been found to activate the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays an important role in alcohol metabolism and oxidative stress.
Mécanisme D'action
ALDA-1 activates ALDH2 by binding to a specific site on the enzyme. This binding stabilizes the enzyme and increases its activity, leading to increased detoxification of reactive aldehydes and reduced oxidative stress. ALDA-1 has also been found to increase the expression of various antioxidant enzymes, which further reduces oxidative stress.
Biochemical and Physiological Effects:
ALDA-1 has been found to have various biochemical and physiological effects. It has been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues. It has also been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction. ALDA-1 has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ALDA-1 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, ALDA-1 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for research on ALDA-1. One direction is to investigate its potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective ALDH2 activators that have improved pharmacokinetic properties. Finally, it would be interesting to investigate the role of ALDA-1 in modulating the gut microbiome and its potential effects on human health.
Méthodes De Synthèse
ALDA-1 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclohexene to form the corresponding amide. The final step involves the reaction of the amide with allyl bromide to form ALDA-1.
Applications De Recherche Scientifique
ALDA-1 has been extensively studied in various scientific research applications. It has been found to have potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. ALDA-1 has been found to activate ALDH2, which plays an important role in the detoxification of reactive aldehydes and oxidative stress. It has also been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues.
Propriétés
IUPAC Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-12-19-17(21)15-6-4-5-7-16(15)18(22)20-13-8-10-14(23-2)11-9-13/h3-5,8-11,15-16H,1,6-7,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNCTPTERENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

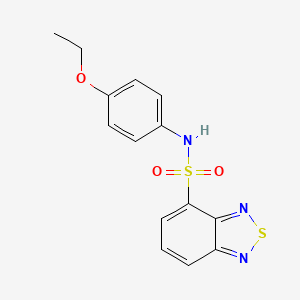
![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)
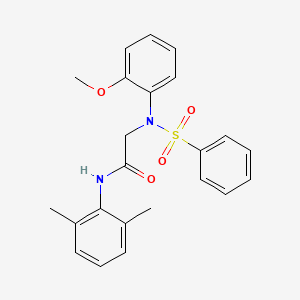
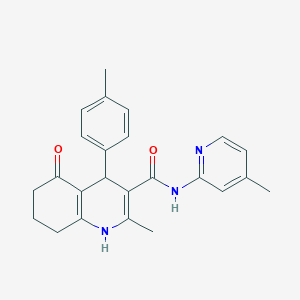
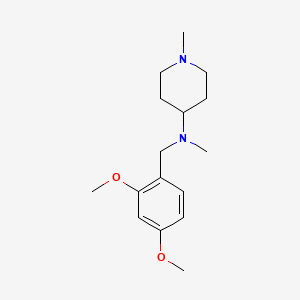
amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)

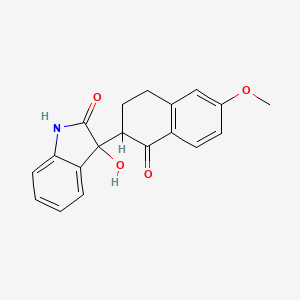
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)